molecular formula C24H23N5O4S B11135350 1-{3-[(E)-2-cyano-2-(phenylsulfonyl)ethenyl]-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidine-4-carboxamide

1-{3-[(E)-2-cyano-2-(phenylsulfonyl)ethenyl]-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidine-4-carboxamide

Cat. No.: B11135350
M. Wt: 477.5 g/mol
InChI Key: IRMDSCFLNZXKLE-XMHGGMMESA-N
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Description

1-{3-[(1E)-2-(BENZENESULFONYL)-2-CYANOETH-1-EN-1-YL]-9-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-2-YL}PIPERIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrido[1,2-a]pyrimidines. This compound is characterized by its intricate structure, which includes a benzenesulfonyl group, a cyanoethenyl moiety, and a piperidine carboxamide group. It is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{3-[(1E)-2-(BENZENESULFONYL)-2-CYANOETH-1-EN-1-YL]-9-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-2-YL}PIPERIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. The key steps include:

    Formation of the pyrido[1,2-a]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the benzenesulfonyl group: This step involves the sulfonylation of the intermediate compound using benzenesulfonyl chloride in the presence of a base such as triethylamine.

    Addition of the cyanoethenyl moiety: This can be accomplished through a Knoevenagel condensation reaction between a cyanoacetate derivative and the intermediate compound.

    Attachment of the piperidine carboxamide group: This final step involves the amidation of the intermediate compound with piperidine-4-carboxylic acid or its derivatives.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions: 1-{3-[(1E)-2-(BENZENESULFONYL)-2-CYANOETH-1-EN-1-YL]-9-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-2-YL}PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Nucleophiles or electrophiles, solvents such as dichloromethane or ethanol, varying temperatures.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

1-{3-[(1E)-2-(BENZENESULFONYL)-2-CYANOETH-1-EN-1-YL]-9-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-2-YL}PIPERIDINE-4-CARBOXAMIDE has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and possible biological activities.

    Biological Research: It is used in various biological assays to investigate its effects on cellular processes and molecular targets.

    Pharmaceutical Development: The compound is explored as a lead compound for the development of new drugs, particularly in the treatment of diseases such as cancer and inflammatory disorders.

    Chemical Biology: It serves as a tool compound to study the interactions between small molecules and biological macromolecules.

Mechanism of Action

The mechanism of action of 1-{3-[(1E)-2-(BENZENESULFONYL)-2-CYANOETH-1-EN-1-YL]-9-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-2-YL}PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may act by:

    Inhibiting Enzymes: It can inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects.

    Modulating Receptors: The compound may bind to and modulate the activity of specific receptors, affecting cellular signaling and function.

    Interfering with Protein-Protein Interactions: It can disrupt interactions between proteins, thereby altering cellular processes and pathways.

Comparison with Similar Compounds

1-{3-[(1E)-2-(BENZENESULFONYL)-2-CYANOETH-1-EN-1-YL]-9-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-2-YL}PIPERIDINE-4-CARBOXAMIDE can be compared with other similar compounds, such as:

    Pyrido[1,2-a]pyrimidine Derivatives: These compounds share the pyrido[1,2-a]pyrimidine core but differ in their substituents, leading to variations in their biological activities and applications.

    Benzenesulfonyl Compounds: Compounds containing the benzenesulfonyl group exhibit diverse chemical and biological properties, making them useful in various research fields.

    Cyanoethenyl Derivatives: These compounds are characterized by the presence of a cyanoethenyl moiety, which imparts unique reactivity and biological activity.

The uniqueness of 1-{3-[(1E)-2-(BENZENESULFONYL)-2-CYANOETH-1-EN-1-YL]-9-METHYL-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-2-YL}PIPERIDINE-4-CARBOXAMIDE lies in its combination of structural features, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C24H23N5O4S

Molecular Weight

477.5 g/mol

IUPAC Name

1-[3-[(E)-2-(benzenesulfonyl)-2-cyanoethenyl]-9-methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl]piperidine-4-carboxamide

InChI

InChI=1S/C24H23N5O4S/c1-16-6-5-11-29-22(16)27-23(28-12-9-17(10-13-28)21(26)30)20(24(29)31)14-19(15-25)34(32,33)18-7-3-2-4-8-18/h2-8,11,14,17H,9-10,12-13H2,1H3,(H2,26,30)/b19-14+

InChI Key

IRMDSCFLNZXKLE-XMHGGMMESA-N

Isomeric SMILES

CC1=CC=CN2C1=NC(=C(C2=O)/C=C(\C#N)/S(=O)(=O)C3=CC=CC=C3)N4CCC(CC4)C(=O)N

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)C=C(C#N)S(=O)(=O)C3=CC=CC=C3)N4CCC(CC4)C(=O)N

Origin of Product

United States

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